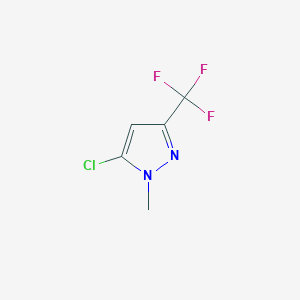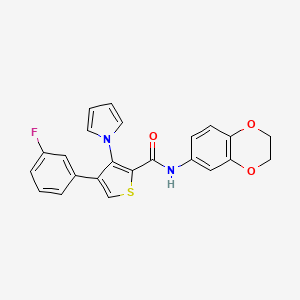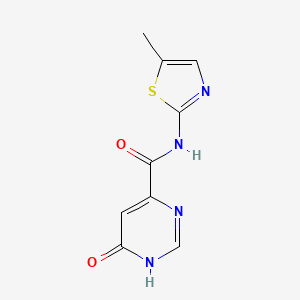
6-hydroxy-N-(5-methylthiazol-2-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-N-(5-methylthiazol-2-yl)pyrimidine-4-carboxamide, also known as HMTCP, is a synthetic compound that has been widely used in scientific research. It is a thiazolopyrimidine derivative that exhibits potent antitumor activity in vitro and in vivo. HMTCP has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
Applications De Recherche Scientifique
Antioxidant Properties
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. While specific studies on this compound’s antioxidant activity are limited, its thiazole scaffold suggests potential in this area .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. Researchers have synthesized various thiazole derivatives with promising effects against bacteria and fungi. While our compound hasn’t been extensively studied, its thiazole moiety suggests potential in combating microbial infections .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, certain thiazole derivatives exhibit cytotoxicity against human tumor cell lines. While our compound’s direct activity remains unexplored, its thiazole core suggests potential in cancer research .
PROTAC Technology
Interestingly, our compound can serve as a ligand in PROTAC (proteolysis-targeting chimeras) technology. Specifically, (S,R,S)-AHPC (HCl salt) , a derivative of our compound, recruits the von Hippel-Lindau (VHL) protein for targeted protein degradation. PROTACs are innovative tools for modulating protein levels within cells .
!Thiazole Thiazoles: having diverse biological activities | Medicinal Chemistry Research MilliporeSigma: (S,R,S)-AHPC hydrochloride
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be a part of its interaction with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could be influenced by the ph and temperature of the environment .
Propriétés
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-5-3-10-9(16-5)13-8(15)6-2-7(14)12-4-11-6/h2-4H,1H3,(H,10,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSKLQOJIFBOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484307.png)
![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)
![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)
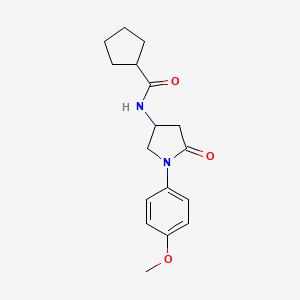
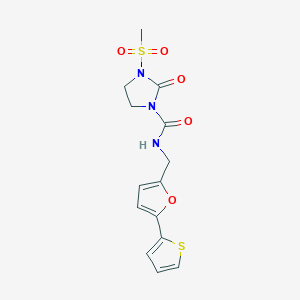
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)
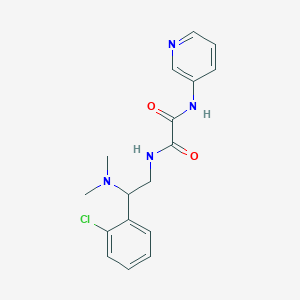
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)

